molecular formula C10H13N5 B1490429 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-amine CAS No. 2092093-83-7

6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-amine

Cat. No. B1490429
CAS RN: 2092093-83-7
M. Wt: 203.24 g/mol
InChI Key: CJWQFHMTKKNZJJ-UHFFFAOYSA-N
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Description

6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-amine, also known as 6-Pyrazol-2-methylpyrimidine or 6-PPM, is an organic compound that has been widely used in scientific research. It is a derivative of the pyrazole ring system, a heterocyclic aromatic system with three nitrogen atoms. 6-PPM is a versatile compound that can be used in a variety of applications, such as synthesis of pharmaceuticals, synthesis of agrochemicals, and as a building block for the synthesis of polymers.

Scientific Research Applications

Synthesis of Polyazaheterocycles

6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-amine plays a critical role in the synthesis of polyazaheterocycles, which are compounds featuring multiple nitrogen-containing rings. This synthesis involves reactions with different reagents to produce a variety of structures, showcasing the compound's flexibility in forming complex molecules. These reactions often lead to compounds with potential applications in materials science and as pharmacophores in drug development (Shikhaliev et al., 2016).

Antioxidant Evaluation

Research into the antioxidant properties of derivatives of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-amine has led to the identification of compounds with promising antioxidant activities. These studies are crucial for identifying new antioxidants that can protect cells from oxidative stress, a factor in various diseases and aging (Gouda, 2012).

Novel Multicomponent Synthesis

The compound is used in multicomponent reactions to synthesize pyridine-pyrimidines and their bis-derivatives, demonstrating its utility in creating compounds with potential biological activities. These syntheses, often catalyzed by novel catalysts or under unique conditions such as microwave irradiation, highlight the compound's adaptability in organic synthesis (Rahmani et al., 2018).

Structural Characterization and Activity Modulation

Structural modifications of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-amine lead to the discovery of new compounds with varied biological activities. Through detailed synthesis and characterization, researchers explore the structure-activity relationships, aiming to enhance the desired biological properties while minimizing adverse effects. This approach is vital for the development of new therapeutic agents (El-Sayed et al., 2021).

Safety And Hazards

The safety data sheet for a related compound, (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

6-(1,5-dimethylpyrazol-3-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-6-4-9(14-15(6)3)8-5-10(11)13-7(2)12-8/h4-5H,1-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWQFHMTKKNZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=CC(=NC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184186
Record name 4-Pyrimidinamine, 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-amine

CAS RN

2092093-83-7
Record name 4-Pyrimidinamine, 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2092093-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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